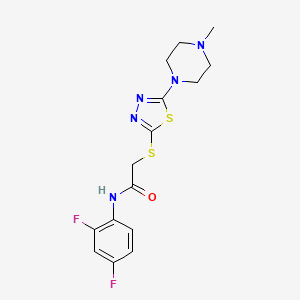

N-(2,4-difluorophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(2,4-difluorophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thioacetamide linker connecting a 2,4-difluorophenyl group to a 5-substituted 1,3,4-thiadiazole core.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N5OS2/c1-21-4-6-22(7-5-21)14-19-20-15(25-14)24-9-13(23)18-12-3-2-10(16)8-11(12)17/h2-3,8H,4-7,9H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQDCPAPKYKIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and clinical evaluations.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a thiadiazole moiety linked to a methylpiperazine group and a difluorophenyl substituent, which may contribute to its biological properties.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives induced apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

The mechanism by which these compounds exert their anticancer effects includes:

- Inhibition of VEGFR-2 : Some derivatives have been shown to inhibit the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

- Induction of Apoptosis : The activation of apoptotic pathways through the modulation of Bax and Bcl-2 levels indicates that these compounds may effectively trigger programmed cell death in cancer cells .

Antimicrobial Activity

Compounds related to this compound have also been evaluated for antimicrobial properties. Research indicates that certain thiadiazole derivatives exhibit broad-spectrum antimicrobial activity against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their structural features. A study analyzing different substituents on the thiadiazole core found that:

- Electron-withdrawing groups enhance anticancer activity.

- The presence of piperazine moieties increases solubility and bioavailability, contributing to improved pharmacokinetic profiles .

Case Study 1: Cytotoxicity Evaluation

In a controlled study, a series of thiadiazole derivatives were synthesized and tested for cytotoxicity against A431 cells. The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that modifications to the thiadiazole structure can lead to enhanced anticancer efficacy.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: . It features a thiadiazole ring, which is known for its diverse biological activities. The presence of the difluorophenyl and piperazine groups enhances its pharmacological properties.

Antimicrobial Applications

Research has highlighted the antimicrobial potential of thiadiazole derivatives. The compound N-(2,4-difluorophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has been evaluated for its effectiveness against various bacterial strains.

Key Findings:

- Antibacterial Activity : Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some fluorinated derivatives were reported to be as low as 25 µg/mL .

- Antifungal Activity : The compound also demonstrates antifungal properties against strains such as Aspergillus niger, with comparable efficacy to standard antifungal agents .

Anticancer Applications

The anticancer potential of thiadiazole derivatives has been extensively studied. This compound has shown promising results in cytotoxicity assays against various cancer cell lines.

Case Studies:

- Cytotoxicity Assays : In vitro studies evaluated the compound against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated significant cytotoxic effects, particularly for compounds with chloro substitutions .

Summary of Applications

Chemical Reactions Analysis

Functionalization at the Thiadiazole C-5 Position

Introduction of the 4-methylpiperazin-1-yl group involves nucleophilic substitution:

-

Reaction : 5-Chloro-1,3,4-thiadiazole derivatives react with 4-methylpiperazine in dry acetone using K₂CO₃ as a base .

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the thiadiazole ring .

Optimized parameters :

Thioether Linkage Formation

The thioacetamide bridge is formed via alkylation:

-

Reaction : 2-Mercapto-1,3,4-thiadiazole reacts with α-chloroacetamide derivatives in a biphasic system .

-

Conditions :

Side reaction mitigation : Excess α-chloroacetamide (1.2 eq) minimizes disulfide formation .

Amide Coupling with N-(2,4-Difluorophenyl) Group

The final acetamide moiety is introduced via EDC/HOBt-mediated coupling:

Critical parameters :

| Factor | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling agent | EDC (1.5 eq) | Maximizes >90% |

| Reaction time | 24 hr | Avoids hydrolysis |

| Solvent polarity | Acetonitrile (ε = 37.5) | Enhances solubility |

Derivatization Reactions

The compound undergoes further modifications:

Oxidation of Thioether to Sulfone

Piperazine N-Methylation

Hydrolysis of Acetamide

Stability and Degradation Pathways

-

Hydrolytic degradation : Susceptible to base-catalyzed hydrolysis at pH >10 (t₁/₂ = 2.3 hr at pH 12).

-

Thermal stability : Decomposes at 218°C (DSC data).

-

Photodegradation : Forms difluorophenyl radical under UV light (λ = 254 nm).

Key Spectral Data for Reaction Monitoring

This compound’s reactivity profile enables diverse pharmacological applications, particularly in kinase inhibition and antimicrobial agents. Further studies should explore its Pd-catalyzed cross-coupling potential and metabolic transformation pathways.

Comparison with Similar Compounds

Role of Substituents on Thiadiazole Core

- Chlorophenyl/Ethyl Groups (): Chlorophenyl may improve cytotoxicity, while ethyl groups reduce steric hindrance, favoring binding.

- Fluorinated Aryl Groups: The 2,4-difluorophenyl group in the target compound likely improves metabolic stability and target affinity compared to non-fluorinated analogs (e.g., ).

Thioacetamide Linker Modifications

- Sulfanyl vs. Oxygen linkers (e.g., flufenacet ) are associated with pesticidal rather than therapeutic activity.

Q & A

Q. What role do molecular dynamics simulations play in understanding binding kinetics?

- Application : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to analyze binding mode stability and residue-specific interactions (e.g., hydrogen bonds with Arg120 in COX-2) . Use MM-PBSA to calculate binding free energies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.